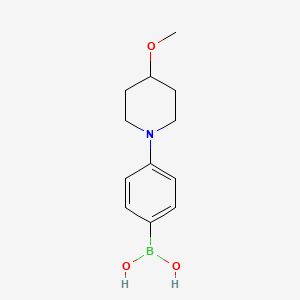

4-(4-Methoxypiperidin-1-yl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

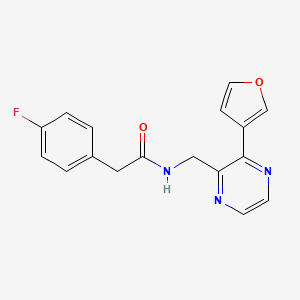

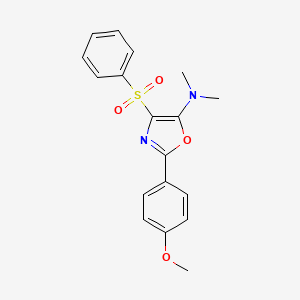

“4-(4-Methoxypiperidin-1-yl)phenylboronic acid” is a chemical compound with the CAS Number: 1228182-84-0 . It has a molecular weight of 235.09 .

Molecular Structure Analysis

The InChI code for “4-(4-Methoxypiperidin-1-yl)phenylboronic acid” is1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“4-(4-Methoxypiperidin-1-yl)phenylboronic acid” has a molecular weight of 235.09 . It is typically stored in a refrigerated environment .Scientific Research Applications

Periodontitis Treatment

4-(4-Methoxypiperidin-1-yl)phenylboronic acid: has been utilized in the development of ROS-responsive multifunctional nanoparticles for the treatment of periodontitis . These nanoparticles are designed to release curcumin in a reactive oxygen species (ROS) environment, which is common in periodontal diseases. The compound’s ability to enhance cellular uptake and retain antimicrobial efficacy makes it a promising candidate for dental therapeutics.

Glucose-Sensitive Hydrogels

This compound plays a crucial role in the design of glucose-sensitive hydrogels . These hydrogels are capable of releasing hypoglycemic drugs, such as insulin, in response to elevated glucose levels. This application is particularly significant for diabetes management, offering a potential for self-regulating insulin delivery systems.

Selective Binding Affinity

In the field of analytical chemistry, 4-(4-Methoxypiperidin-1-yl)phenylboronic acid demonstrates a high binding affinity to specific molecules like adenosine and catechol . This selective binding is essential for the development of targeted drug delivery systems and for the creation of more efficient and selective sensors.

Drug Delivery Systems

The compound is being researched for its potential in structurally modifying drug delivery systems . By incorporating it into the molecular structure, researchers aim to develop delivery systems that can respond to specific stimuli, enhancing the effectiveness of the therapeutic agents they carry.

Biosensors

4-(4-Methoxypiperidin-1-yl)phenylboronic acid: is investigated for its application in biosensors . Its capacity to form complexes with sugars makes it suitable for glucose detection, which is vital for monitoring diabetic conditions.

Environmental Monitoring

The compound’s reactive nature with specific chemicals makes it a candidate for environmental monitoring applications . It could be used to detect and measure the presence of certain organic compounds in environmental samples, contributing to pollution control and ecological studies.

Material Science

In material science, this boronic acid derivative is explored for its properties in creating new materials with potential applications in various industries, including electronics and biotechnology .

Analytical Chemistry

Lastly, its role in analytical chemistry is being examined for the development of new methods and techniques for chemical analysis, which could lead to advancements in quality control and research methodologies .

Safety and Hazards

properties

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAIUVIJYKGVGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCC(CC2)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxypiperidin-1-yl)phenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2877239.png)

![4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2877241.png)

![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)

![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)